

# effect of curing temperature on M-S-H strength development

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## Compound of Interest

Compound Name: *Magnesium silicate hydrate*

Cat. No.: *B072672*

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## M-S-H Strength Development: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and materials development professionals investigating the effect of curing temperature on **Magnesium Silicate Hydrate** (M-S-H) strength development.

### Frequently Asked Questions (FAQs)

Q1: What is **Magnesium Silicate Hydrate** (M-S-H) and why is its strength development studied?

A1: **Magnesium Silicate Hydrate** (M-S-H) is a binder material that is researched as a potential low-CO<sub>2</sub> alternative to traditional Portland cement.<sup>[1]</sup> It is typically formed from the reaction of reactive magnesium oxide (MgO) and a source of amorphous silica, like silica fume, in the presence of water.<sup>[1][2]</sup> Understanding its strength development is crucial for evaluating its suitability as a construction material capable of achieving normal to high strength.<sup>[1]</sup>

Q2: How does curing temperature generally affect the strength development of M-S-H?

A2: Curing temperature has a significant influence on the kinetics of M-S-H formation and its subsequent strength development.<sup>[1]</sup> Higher temperatures accelerate the dissolution of MgO and silica, leading to faster M-S-H formation and rapid early-age strength gain.<sup>[2][3]</sup> However,

elevated temperatures can be detrimental to long-term strength.[1] Conversely, lower, ambient temperatures result in slower initial strength development, but can lead to higher long-term strength.[1]

Q3: What is considered the optimal curing temperature for M-S-H strength?

A3: Studies suggest that an optimal temperature for M-S-H formation and strength development is approximately 50°C.[4][5] Curing at 50°C has been shown to result in a higher relative degree of reaction and more significant M-S-H formation compared to both 20°C and 80°C.[4][5] This temperature accelerates the reaction without some of the negative microstructural effects seen at very high temperatures.[2][4]

Q4: What are the primary chemical phases involved in the M-S-H binder system?

A4: The main phases in the MgO-SiO<sub>2</sub>-H<sub>2</sub>O system include the initial reactants (MgO and amorphous silica), intermediate products like brucite (Mg(OH)<sub>2</sub>), and the final desired binder, M-S-H gel.[1][2][6] Initially, MgO hydrates to form brucite, which is then consumed in the reaction with silica to form M-S-H.[2] The rate of these transformations is highly dependent on temperature.[2][5]

## Troubleshooting Guide

Q1: My M-S-H samples cured at a high temperature (e.g., 80-100°C) show high strength at 7 days but lower strength at 90 days. What is causing this?

A1: This "crossover effect" is a known phenomenon. High curing temperatures accelerate the initial hydration of MgO and the formation of M-S-H, leading to rapid early strength gain.[1][3] However, this rapid reaction can create a dense, less porous microstructure that encapsulates unreacted particles. This dense structure can hinder the diffusion of water and ions required for continued hydration and M-S-H formation over the long term, ultimately resulting in lower 90-day strength compared to samples cured at lower temperatures.[1] For instance, one study noted that oven-dried curing at 100°C significantly reduced 90-day strength.[1]

Q2: The strength development of my samples cured at ambient temperature (20-23°C) is extremely slow. Is this a sign of a failed experiment?

A2: No, this is normal for M-S-H binder systems. The reaction mechanism between silica fume and MgO is a slow process that can last for years at 20°C.[2] While M-S-H binders have a slower strength development compared to Portland cement at early ages, they can achieve surprisingly high long-term strength.[1] One study found that M-S-H samples cured under ambient conditions achieved higher compressive strength than Portland cement samples at 28 and 90 days.[1]

Q3: I am observing significant cracking and dimensional instability in my M-S-H mortar samples. What are the likely causes?

A3: Dimensional stability issues in M-S-H systems can arise from two main sources:

- **Drying Shrinkage:** The loss of water from the M-S-H gel structure during drying can cause significant shrinkage and lead to cracking.
- **Expansion:** Under wet or water-curing conditions, the formation of brucite ( $\text{Mg}(\text{OH})_2$ ) can potentially cause volume expansion, which may also result in cracks.

The choice of MgO reactivity is also critical; mortars made with low-reactivity (dead-burned) MgO exhibit lower shrinkage than those made with more active MgO.[4][7]

Q4: The compressive strength results for my M-S-H samples are inconsistent between batches, even with the same mix design. What factors should I investigate?

A4: Inconsistency in M-S-H strength can be attributed to several factors:

- **Precursor Reactivity:** The reactivity of the MgO and the specific surface area of the silica source are critical parameters that control reaction rates.[8]
- **Mixing Protocol:** The type of mixing (mechanical vs. manual) can influence the distribution of particles and the resulting mesopore size distribution of the M-S-H paste.[2]
- **Curing Conditions:** Precise and consistent control of temperature and relative humidity is essential. Small variations can significantly alter the rate of hydration and M-S-H formation.  
[1]

- Workability and Admixtures: M-S-H mixtures often require superplasticizers for adequate workability.[1] Inconsistent dosing can lead to variations in water demand and porosity, thereby affecting strength.[8]

## Data Summary: Compressive Strength

The following tables summarize quantitative data on the effect of curing temperature on the compressive strength of M-S-H mortars and pastes from cited studies.

Table 1: M-S-H Mortar Compressive Strength Under Various Curing Regimes[1]

Curing Condition Description	Temperature (°C)	Relative Humidity (%)	7-day Strength (MPa)	28-day Strength (MPa)	90-day Strength (MPa)
Ambient (A)	21	50	28	52	63
Water Curing (W28d)	21	100 (in water)	41	51	71
Heated Treatment (W60-3d)	60 (in water for 3d)	100 / 50	50	53	61
Oven-Dried (O100-3d)	100 (in oven for 3d)	<10 / 50	45	48	55

Table 2: M-S-H Paste Compressive Strength at Different Curing Temperatures[9]

Curing Temperature (°C)	3-day Strength (MPa)	7-day Strength (MPa)	28-day Strength (MPa)
50	~18	~25	~35
80	~22	~30	>38

Note: Values are estimated from graphical data in the source.

## Experimental Protocols

### Protocol 1: M-S-H Mortar Synthesis and Curing

This protocol is based on methodologies described in the literature.[\[1\]](#)

- Materials:
  - Binder: Reactive Magnesium Oxide (MgO) and Silica Fume (SF). A typical composition is 60% MgO and 40% SF by mass.[\[1\]](#)
  - Aggregate: Standard sand, with a sand-to-binder ratio of 1.0.[\[1\]](#)
  - Water: Deionized or distilled water with a water-to-binder ratio of 0.40.[\[1\]](#)
  - Admixture: A polycarboxylate-based superplasticizer (e.g., 3% by binder mass) to achieve desired workability.[\[1\]](#)
- Mixing Procedure:
  - Homogenize the dry components (MgO, SF, sand) in a mechanical mixer.
  - Add the water containing the pre-dissolved superplasticizer.
  - Mix for a specified duration (e.g., 5 minutes) until a homogeneous mortar is achieved.
- Casting and Curing:
  - Cast the fresh mortar into 50x50x50 mm cube molds.[\[1\]](#)
  - Compact the mortar to remove entrapped air.
  - De-mold the specimens after 24 hours.
  - Submerge the specimens in their designated curing tanks (e.g., water baths at 20°C, 50°C, or 80°C) or place them in an environmental chamber with controlled temperature and humidity.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Compressive Strength Testing:

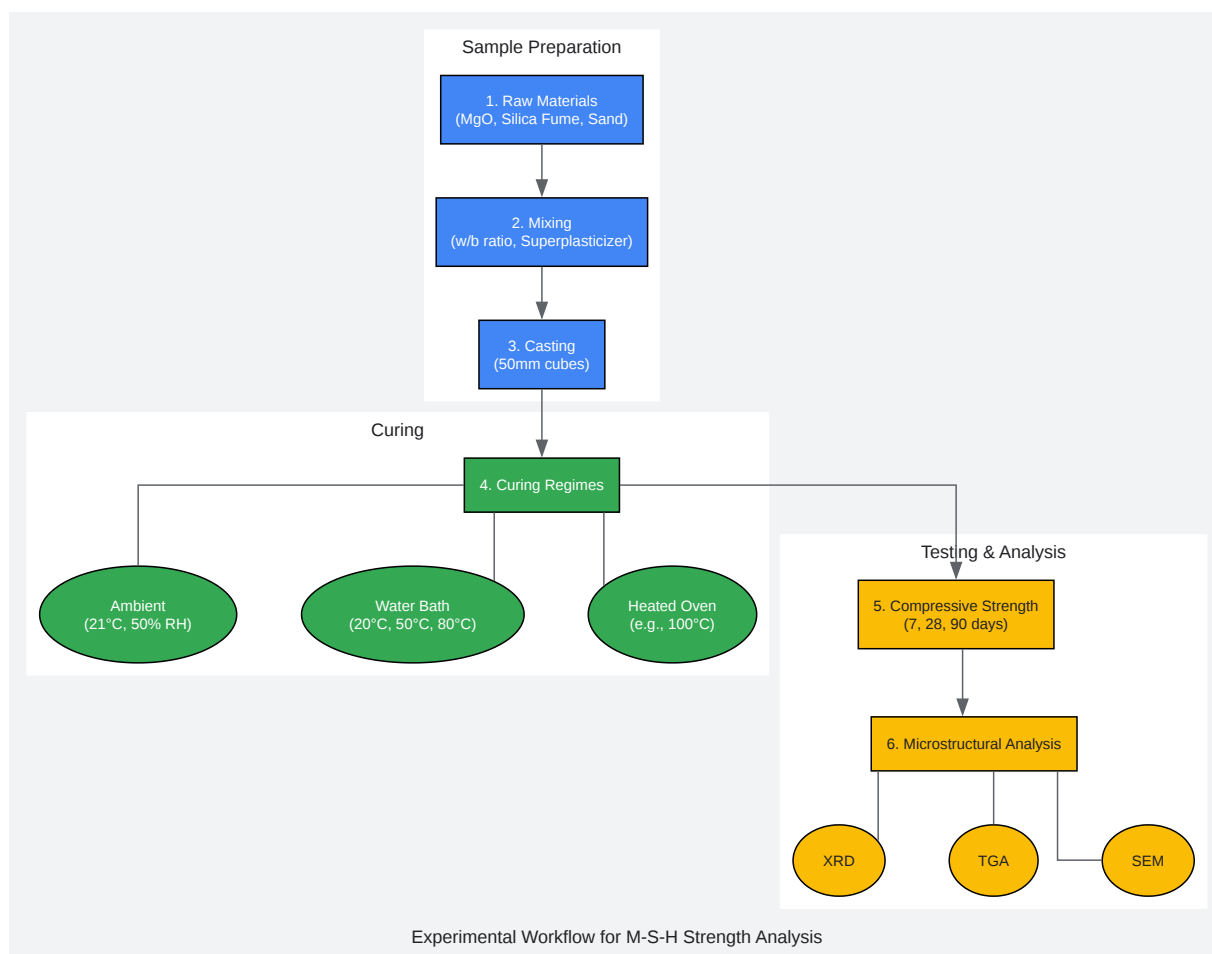
- At specified ages (e.g., 7, 28, and 90 days), remove the cubes from their curing environment.
- Perform uniaxial compression tests on at least three specimens per batch to determine the average compressive strength.

## Protocol 2: Key Material Characterization Techniques

To understand the phase development and microstructure, the following techniques are recommended:

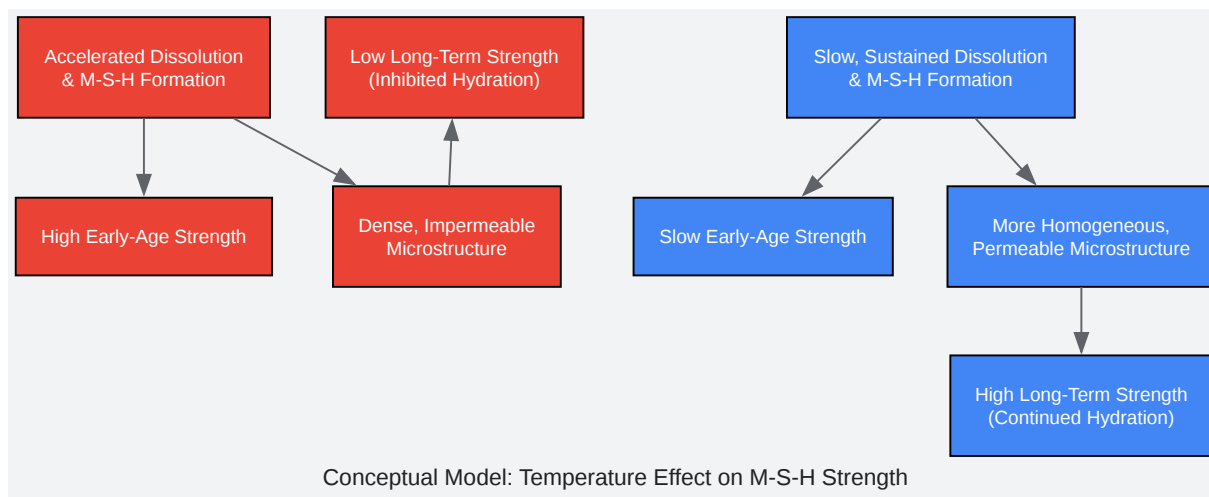
- X-Ray Diffraction (XRD): Used to identify the crystalline and amorphous phases present, such as unreacted MgO (periclase), brucite ( $\text{Mg}(\text{OH})_2$ ), and the amorphous hump characteristic of M-S-H gel.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Thermogravimetric Analysis (TGA): Used to quantify the amount of M-S-H gel and brucite. The mass loss in the range of 30-200°C is associated with water in the M-S-H, while the dehydroxylation of brucite occurs at approximately 400°C.[\[2\]](#)[\[4\]](#)
- Scanning Electron Microscopy (SEM): Allows for direct observation of the material's microstructure, showing the morphology of the M-S-H gel, unreacted particles, and the overall porosity.[\[2\]](#)

## Visualizations



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Caption: Experimental workflow from material preparation to final analysis.



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Caption: Effect of curing temperature on M-S-H strength development pathway.

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